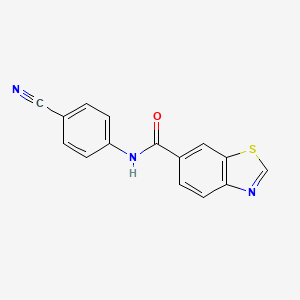

N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-8-10-1-4-12(5-2-10)18-15(19)11-3-6-13-14(7-11)20-9-17-13/h1-7,9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJABMIUOOWUERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a cyanophenyl group and a carboxamide functional group. The molecular formula is C11H8N2OS, with a molecular weight of approximately 220.26 g/mol. The presence of the benzothiazole moiety is significant for its biological activity, as this structure is known to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- H1299 (non-small cell lung cancer)

In vitro studies have shown that this compound can induce apoptosis in these cell lines, with IC50 values indicating effective potency at micromolar concentrations. For example, one study reported an IC50 value of approximately 5 µM against MCF-7 cells, suggesting a significant inhibitory effect on cell proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies utilizing RAW 264.7 murine macrophages demonstrated that this compound can inhibit nitric oxide production, a marker of inflammation.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:

- Cyanophenyl Substitution : The presence of the cyanophenyl group at the para position significantly contributes to the compound's anticancer activity.

- Carboxamide Group : This functional group is crucial for enhancing solubility and interaction with biological targets.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5 | |

| Anticancer | HeLa | 8 | |

| Anti-inflammatory | RAW 264.7 | 10 |

Case Studies

-

Study on Anticancer Activity :

A study conducted by researchers evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound inhibited cell growth significantly at low concentrations and induced apoptosis through caspase activation pathways . -

Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of the compound using murine macrophages. The findings revealed that treatment with this compound resulted in reduced levels of nitric oxide and pro-inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry

Histamine H3 Receptor Modulation

One of the primary applications of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is its activity as a histamine H3 receptor ligand. Compounds that modulate H3 receptor activity are crucial for developing treatments for cognitive disorders, obesity, and other neurological conditions. The ability of this compound to act as an antagonist or inverse agonist at H3 receptors suggests its potential in managing diseases related to memory and cognition processes .

Antimicrobial Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives in combating multidrug-resistant pathogens. For instance, derivatives similar to this compound have been evaluated for their antifungal properties against resistant strains of Candida species and methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited significant activity, indicating that they could be further explored as novel antimicrobial agents .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively researched. This compound and its analogs have demonstrated selective cytotoxicity against various cancer cell lines. For example, studies have shown that certain thiazole-based compounds exhibit high apoptosis rates in cancer cells, making them promising candidates for chemotherapy . The structure-activity relationship (SAR) analysis indicates that modifications in the benzothiazole structure can enhance anticancer activity by increasing selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Neurological Applications

A study involving the synthesis of benzothiazole derivatives demonstrated their effectiveness in modulating H3 receptor activity. The results indicated that these compounds could potentially improve cognitive functions and provide therapeutic benefits for conditions like Alzheimer's disease .

Case Study 2: Antifungal Activity

In vitro testing revealed that certain benzothiazole derivatives exhibited potent antifungal activity against resistant strains of Candida, outperforming traditional antifungal agents like fluconazole. This suggests a viable pathway for developing new treatments for fungal infections .

Case Study 3: Cancer Treatment

Research on thiazole-integrated compounds showed promising results in inducing apoptosis in human cancer cell lines. The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a lead compound for new anticancer therapies .

Comparison with Similar Compounds

Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide)

- Structure : Tunlametinib shares the benzothiazole-6-carboxamide backbone but incorporates halogenated (fluoro, iodo) and hydroxyethoxy substituents.

- Molecular Weight : ~481.2 g/mol (higher due to iodine and additional substituents).

- Activity : Functions as a tyrosine kinase inhibitor with antineoplastic applications, highlighting the role of halogenation in enhancing target affinity .

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide

- Structure: Features a tetrahydrofuran-thiophene hybrid substituent instead of the 4-cyanophenyl group.

- Molecular Weight : 344.5 g/mol, with increased bulk due to the oxane-thiophene moiety.

Rosabulin (STA-5312)

2-(4-cyanophenyl)-1H-benzimidazole Derivatives

- Structure : Replaces the benzothiazole core with a benzimidazole ring.

- Synthesis: Produced via condensation of substituted o-phenylenediamines with 4-cyanobenzaldehydes.

- Activity: Thiazolidinone-linked derivatives exhibit diverse pharmacological profiles, underscoring the impact of heterocycle choice on bioactivity .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., -CN in the target compound, halogens in tunlametinib) improve binding to enzymes like kinases.

- Heterocycle substitution (benzothiazole vs. benzimidazole vs. indolizine) dictates target selectivity and potency.

- Molecular weight and lipophilicity : Bulky substituents (e.g., tetrahydrofuran-thiophene ) may compromise bioavailability but enhance tissue penetration.

Preparation Methods

Cyclization of Thiobenzamide Precursors

Iron(III)-catalyzed cyclization of N-arylthiobenzamides represents a robust method for constructing the benzothiazole ring. In a representative procedure, N-(3,4-dimethoxyphenyl)thiobenzamide undergoes bromination with N-bromosuccinimide (NBS) in the presence of FeCl₃, followed by intramolecular cyclization to yield 2-arylbenzothiazoles. Adapting this approach, N-(4-cyanophenyl)thiobenzamide could be synthesized via thioamidation of 4-cyanoaniline with benzoyl chloride derivatives, followed by FeCl₃/NBS-mediated cyclization in toluene-acetonitrile (3:1) at 40°C. This method offers regioselectivity and avoids harsh conditions, though the cyanophenyl group’s electron-withdrawing nature may necessitate extended reaction times.

Metal-Catalyzed Ring Closure

Copper(I)-catalyzed coupling reactions provide an alternative pathway. For example, 2-aminothiophenol derivatives react with ortho-halogenated benzoic acids in the presence of CuI and cesium carbonate to form benzothiazoles. Applying this to N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide, 6-bromo-2-aminobenzoic acid could be coupled with 4-cyanoaniline under Ullmann conditions, though this route remains speculative without direct experimental validation.

Carboxamide Functionalization at Position 6

Introducing the carboxamide group at position 6 typically involves amide coupling or direct carboxylation strategies.

Carbodiimide-Mediated Amide Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate 1,3-benzothiazole-6-carboxylic acid for reaction with 4-cyanoaniline. In a representative synthesis, Boc-protected piperidine-4-carboxylic acid was coupled with 2-(4-aminophenyl)benzothiazole using EDC/DMAP in anhydrous dichloromethane (DCM), achieving yields of 51–71% after microwave irradiation at 80°C for 20 minutes. Analogously, 1,3-benzothiazole-6-carboxylic acid could be activated with EDC/HOBt (hydroxybenzotriazole) and reacted with 4-cyanoaniline in DCM under nitrogen, followed by purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, coupling 2-acetamidobenzo[d]thiazole-6-carboxylic acid with alkylamines under microwave conditions (80°C, 20 minutes) reduced reaction times from 18 hours to 20 minutes while maintaining yields above 50%. Adapting this protocol, 1,3-benzothiazole-6-carboxylic acid and 4-cyanoaniline in DCM with EDC/DMAP could achieve rapid amide bond formation, though the electron-withdrawing cyano group may necessitate higher temperatures (100–120°C).

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Temperature and Time Considerations

-

Microwave-assisted reactions achieve completion in 20 minutes at 80°C, whereas conventional heating requires 18–24 hours.

-

Cyclization reactions demand precise temperature control (40–130°C) to prevent decomposition.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Q & A

Q. What are the common synthetic routes for N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 4-cyanophenyl isothiocyanate. A key intermediate, N-(4-cyanophenyl)hydrazinecarbothioamide , is prepared by reacting 4-cyanophenyl isothiocyanate with hydrazine monohydrate . Subsequent condensation with a benzothiazole aldehyde derivative under reflux in methanol yields the target compound. Optimization includes:

- Temperature control : 60–80°C for cyclization to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., pyridine) enhance coupling efficiency.

Yields range from 71–92% under optimized conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups (e.g., cyanophenyl protons at δ 7.5–8.0 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate structure .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) and purity (>95%) .

Q. What in vitro assays are used to screen the compound’s anticancer and antimicrobial activity?

- Methodological Answer :

- Anticancer :

- MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated using dose-response curves .

- Apoptosis assays (Annexin V/PI staining) to evaluate mechanism .

- Antimicrobial :

- Microbroth dilution against resistant Staphylococcus aureus (MIC ≤ 8 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer :

- SAR Studies :

- Cyanophenyl group : Critical for target binding; replacing it with methyl reduces activity by 70% .

- Benzothiazole core : Planar structure enhances DNA intercalation (e.g., ∆Tm = 5°C in thermal denaturation assays) .

- Data Table :

| Substituent | IC (µM) | MIC (µg/mL) |

|---|---|---|

| 4-Cyanophenyl | 1.2 | 8 |

| 4-Methyl | 4.5 | 32 |

Q. How can researchers resolve contradictions in reported biological efficacy (e.g., tumor inhibition vs. low potency in other models)?

- Methodological Answer :

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., NCI-60 panel) to identify selectivity .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., logP = 2.8) and metabolic stability (t > 6 h in liver microsomes) to explain in vivo/in vitro discrepancies .

- Target Engagement Assays : Use CRISPR knockouts or competitive binding studies to confirm on-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to 5-lipoxygenase (5-LOX) or EGFR kinase. A docking score ≤ -8 kcal/mol suggests strong binding .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .

- QSAR Models : CoMFA/CoMSIA to correlate electronic properties (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.